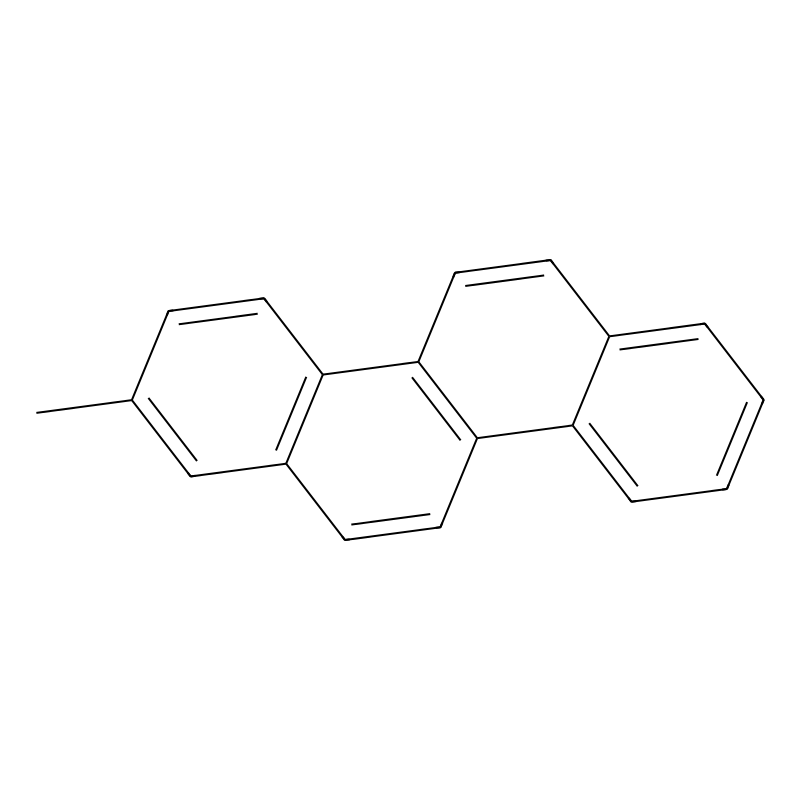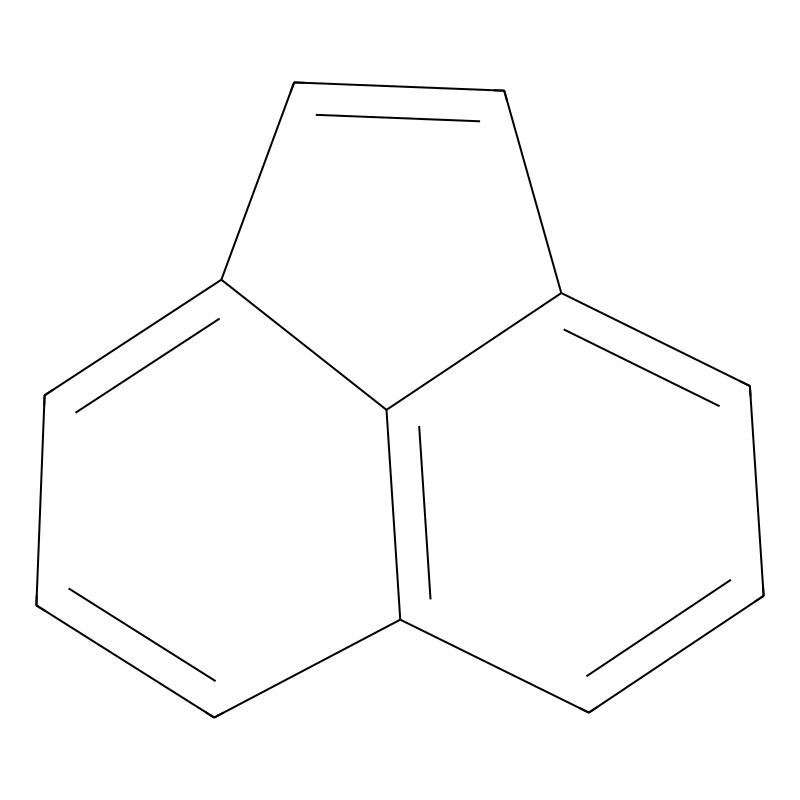Organic Pollutant Standards
CAS No.:307-55-1
Molecular Formula:C11F23COOH
C12HF23O2
C12HF23O2
Molecular Weight:614.10 g/mol
Availability:
In Stock
CAS No.:106-94-5
Molecular Formula:C3H7Br
CH3CH2CH2Br
C3H7B
CH3CH2CH2Br
C3H7B
Molecular Weight:122.99 g/mol
Availability:
In Stock
CAS No.:105-37-3
Molecular Formula:C5H10O2
Molecular Weight:102.13 g/mol
Availability:
In Stock
CAS No.:3351-32-4
Molecular Formula:C19H14
Molecular Weight:242.3 g/mol
Availability:
In Stock
CAS No.:108-20-3
Molecular Formula:C6H14O
(CH3)2CHOCH(CH3)2
C6H14O
(CH3)2CHOCH(CH3)2
C6H14O
Molecular Weight:102.17 g/mol
Availability:
In Stock
CAS No.:208-96-8
Molecular Formula:C12H8
Molecular Weight:152.19 g/mol
Availability:
In Stock





